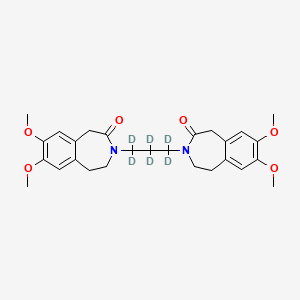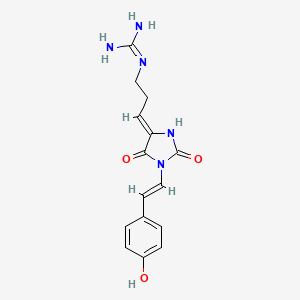
parazoanthine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CXCR4 antagonist 7 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4) CXCR4 is a G-protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, proliferation, and survivalCXCR4 antagonist 7 has gained significant attention due to its potential therapeutic applications in cancer, HIV, and other diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This step typically involves the condensation of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functionalization: The core structure is then functionalized through various chemical reactions, such as alkylation, acylation, and cyclization, to introduce the desired functional groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the pure compound
Industrial Production Methods
Industrial production of CXCR4 antagonist 7 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, selection of appropriate solvents, and efficient purification methods to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
CXCR4 antagonist 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts and solvents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in CXCR4 antagonist 7 and the reaction conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
CXCR4 antagonist 7 has a wide range of scientific research applications, including:
Cancer Therapy: The compound inhibits the CXCL12/CXCR4 axis, which is involved in tumor growth, metastasis, and angiogenesis. .
Stem Cell Mobilization: The compound is used to mobilize hematopoietic stem cells from the bone marrow into the peripheral blood, facilitating their collection for transplantation.
Inflammatory Diseases: CXCR4 antagonist 7 has shown promise in treating inflammatory diseases by modulating immune cell migration and reducing inflammation.
Mecanismo De Acción
CXCR4 antagonist 7 exerts its effects by binding to the CXCR4 receptor and preventing its activation by CXCL12. This inhibition blocks downstream signaling pathways involved in cell migration, proliferation, and survival. The compound interferes with the recruitment of immune and stromal cells within the tumor microenvironment, thereby inhibiting tumor progression and metastasis .
Comparación Con Compuestos Similares
Similar Compounds
Plerixafor (AMD3100): A well-known CXCR4 antagonist used for stem cell mobilization and cancer therapy.
Mavorixafor: An oral CXCR4 antagonist used for treating WHIM syndrome and other conditions.
PF-06747143: A CXCR4 antagonist antibody used in hematologic malignancies.
Uniqueness of CXCR4 Antagonist 7
CXCR4 antagonist 7 is unique due to its specific binding affinity and selectivity for the CXCR4 receptor. It has shown superior efficacy in preclinical and clinical studies compared to other CXCR4 antagonists.
Propiedades
Fórmula molecular |
C15H17N5O3 |
|---|---|
Peso molecular |
315.33 g/mol |
Nombre IUPAC |
2-[(3Z)-3-[1-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,5-dioxoimidazolidin-4-ylidene]propyl]guanidine |
InChI |
InChI=1S/C15H17N5O3/c16-14(17)18-8-1-2-12-13(22)20(15(23)19-12)9-7-10-3-5-11(21)6-4-10/h2-7,9,21H,1,8H2,(H,19,23)(H4,16,17,18)/b9-7+,12-2- |
Clave InChI |
BRHUBARRWPTWNX-MMYPVXKMSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/N2C(=O)/C(=C/CCN=C(N)N)/NC2=O)O |
SMILES canónico |
C1=CC(=CC=C1C=CN2C(=O)C(=CCCN=C(N)N)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)



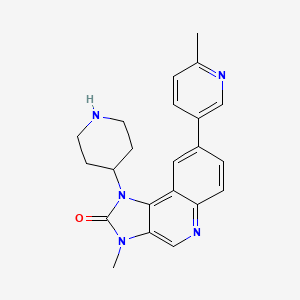

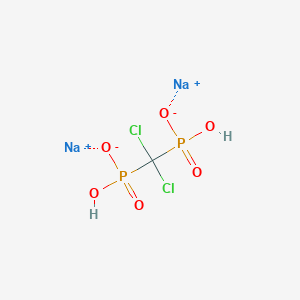

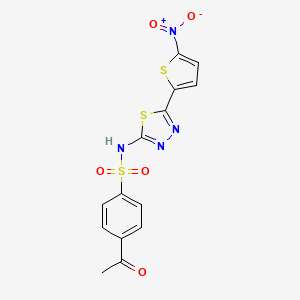
![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)

